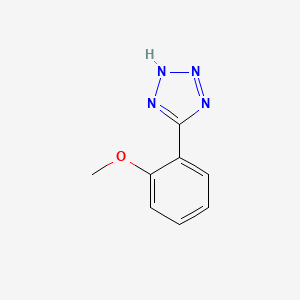

5-(2-Methoxyphenyl)-1H-tetrazole

描述

Significance of the Tetrazole Heterocycle in Contemporary Chemical Science

The tetrazole ring, a five-membered aromatic system composed of one carbon and four nitrogen atoms, holds a prominent position in contemporary chemical science. nih.gov Although not found in nature, its synthetic derivatives have garnered immense interest due to their unique physicochemical properties. thieme-connect.com A key feature of the tetrazole ring is its ability to act as a bioisostere of the carboxylic acid group. acs.orgnih.gov This means it can often replace a carboxylic acid in a molecule while maintaining or even improving its biological activity, often with enhanced metabolic stability and better pharmacokinetic profiles. acs.orgnih.gov This bioisosteric relationship is attributed to their similar acidity (pKa values) and planar, delocalized electron systems. nih.gov

The applications of tetrazoles are diverse, spanning medicinal chemistry, materials science, and coordination chemistry. nih.govnih.gov In medicine, the tetrazole moiety is a component of numerous approved drugs with a wide array of therapeutic uses, including antihypertensive, antiviral, antibacterial, and anticancer agents. nih.govvu.edu.au Beyond pharmaceuticals, their high nitrogen content makes them valuable in the development of high-energy materials, such as explosives and propellants. nih.gov Furthermore, the multiple nitrogen atoms serve as excellent coordination sites for metal ions, enabling their use as ligands in the construction of metal-organic frameworks (MOFs) and other coordination polymers with applications in catalysis and materials science. researchgate.net

Contextualizing 5-(2-Methoxyphenyl)-1H-tetrazole within Advanced Heterocyclic Chemistry

This compound is a specific derivative that exemplifies the structural and synthetic principles of advanced tetrazole chemistry. Its structure consists of a 1H-tetrazole ring substituted at the 5-position with a 2-methoxyphenyl group. The "1H" designation indicates that one of the nitrogen atoms in the tetrazole ring bears a hydrogen, and it exists in tautomeric equilibrium with the 2H-form. nih.gov

The primary and most established method for synthesizing 5-substituted-1H-tetrazoles, including the title compound, is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source, typically sodium azide. nih.govresearchgate.net For this compound, the precursor nitrile is 2-methoxybenzonitrile. This reaction is often facilitated by catalysts to improve yields and reaction conditions. A variety of catalysts have been explored, including both homogeneous and heterogeneous systems, with a modern focus on developing environmentally benign and reusable catalysts. thieme-connect.comresearchgate.net

The presence of the 2-methoxyphenyl group introduces specific steric and electronic features to the molecule. The methoxy (B1213986) (-OCH3) group at the ortho position can influence the conformation of the molecule and its interaction with biological targets or metal centers. Research into related structures suggests that the 2-methoxyphenyl substituent can confer significant biological activity. For instance, in a study of tetrazole derivatives as P-glycoprotein (P-gp) inhibitors, the 2-methoxyphenyl moiety was shown to contribute to a high inhibitory effect.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈HⲈN₄O | stenutz.eu |

| Molecular Weight | 176.18 g/mol | stenutz.eu |

| Melting Point | 155 °C | stenutz.eu |

| Appearance | White to Light yellow powder/crystal | tcichemicals.com |

Scope of Advanced Research Directions for this compound and its Derivatives

The structural features of this compound make it a valuable building block for further chemical exploration. Advanced research on this compound and its derivatives is progressing in several key directions, primarily focusing on medicinal chemistry, coordination chemistry, and materials science.

Medicinal Chemistry: A significant avenue of research involves the synthesis of novel derivatives for therapeutic applications. The core structure can be modified at several positions, such as the N-1 position of the tetrazole ring or by functionalizing the phenyl ring, to create libraries of new compounds for biological screening. For example, the synthesis of thiol derivatives, such as 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol, introduces a new functional group that can chelate metals or interact with different biological targets. scbt.com Given the known role of other tetrazoles in treating a range of diseases, derivatives of this compound are promising candidates for new drug discovery programs. vu.edu.au

Coordination Chemistry: The tetrazole ring's multiple nitrogen atoms make it an excellent ligand for creating coordination polymers and metal-organic frameworks (MOFs). researchgate.net Research in this area involves reacting this compound with various metal ions (e.g., copper, cadmium, manganese) to form novel complexes. rsc.orgepa.govrsc.org The steric and electronic properties of the 2-methoxyphenyl group can influence the resulting structure and dimensionality of the coordination architecture. These new materials can then be investigated for properties such as luminescence, magnetism, or catalysis. epa.gov

Materials Science: The high nitrogen content inherent to the tetrazole ring suggests potential applications in energetic materials. nih.gov While this is a general property of tetrazoles, specific substituents can be used to tune the stability and energetic performance of the resulting compounds. Furthermore, tetrazole derivatives are being explored for the creation of advanced functional materials like hydrogels, where the tetrazole moiety can participate in specific crosslinking reactions.

Table 2: Examples of Catalytic Systems Used in the Synthesis of 5-Substituted-1H-Tetrazoles

| Catalyst | Substrate Scope | Reaction Conditions | Yield Range | Reference |

| Silica (B1680970) Sulfuric Acid | Various nitriles | DMF, reflux | 72-95% | nih.gov |

| Cuttlebone | Aromatic and aliphatic nitriles | DMSO, 110 °C | High | researchgate.net |

| ZnO anchored on RGO | Various nitriles | Water, reflux | Excellent | researchgate.net |

| Scandium triflate | Aryl, aliphatic, vinyl nitriles | i-PrOH/water, MW, 160 °C | 25-100% | thieme-connect.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(2-methoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-13-7-5-3-2-4-6(7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGNJNYCUCJQJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901559 | |

| Record name | NoName_691 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Advanced Methodologies for 5 2 Methoxyphenyl 1h Tetrazole and Its Analogues

Mechanistic Investigations of [3+2] Cycloaddition Reactions for 5-Substituted-1H-tetrazoles

The formation of the 5-substituted-1H-tetrazole ring primarily occurs through what is known as a Huisgen 1,3-dipolar cycloaddition. nih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) (acting as the 1,3-dipole) with the carbon-nitrogen triple bond of a nitrile. thieme-connect.comrsc.org The uncatalyzed version of this reaction often requires harsh conditions and faces a high activation energy barrier, making it slow and sometimes low-yielding. thieme-connect.com

Mechanistic studies, including Density Functional Theory (DFT) calculations, have elucidated the pathways of both catalyzed and uncatalyzed reactions. nih.gov In metal-catalyzed versions, the proposed mechanism often involves the initial coordination of either the azide or, more commonly, the nitrile group to the metal center. thieme-connect.com This coordination activates the nitrile, making it more susceptible to nucleophilic attack by the azide ion. The subsequent steps involve the cycloaddition to form a metal-tetrazolate intermediate, from which the final product is released, regenerating the catalyst for the next cycle. thieme-connect.com For instance, in a cobalt-catalyzed system, a Co-diazido intermediate is formed, which then reacts with the nitrile to generate the tetrazole. thieme-connect.com In some organocatalytic systems, an imino azide intermediate is formed, which then cyclizes to the tetrazole.

Influence of Reaction Conditions on Cycloaddition Efficiency and Regioselectivity

The efficiency and outcome of the [3+2] cycloaddition are highly dependent on the reaction conditions, including solvent, temperature, and the nature of the reactants and catalyst. The choice of solvent can significantly impact the reaction yield. For example, in the synthesis of 5-substituted 1H-tetrazoles catalyzed by a Cobalt(II) complex, dimethyl sulfoxide (B87167) (DMSO) was found to be the optimal solvent, providing a near-quantitative yield, whereas solvents like methanol, toluene, and acetonitrile (B52724) resulted in significantly lower yields. thieme-connect.com

Temperature is another critical parameter. While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier. In a study using a cobalt-nickel magnetic nanocatalyst, increasing the reaction temperature from room temperature to 60 °C dramatically increased the reaction efficiency. researchgate.net

Regioselectivity, which determines which nitrogen atom of the azide attacks the nitrile, is also a key consideration, particularly when synthesizing N-substituted tetrazoles. The regioselectivity can be influenced by the reaction mechanism, such as whether it follows a first- or second-order nucleophilic substitution pathway.

Table 1: Effect of Reaction Conditions on the Synthesis of 5-Phenyl-1H-tetrazole This table illustrates how varying solvents and catalyst loading impacts the reaction yield, based on data from a study using a Cobalt(II) complex catalyst.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0 | DMSO | 110 | 24 | 0 |

| 2 | 1 | Methanol | 110 | 12 | 20 |

| 3 | 1 | Toluene | 110 | 12 | 15 |

| 4 | 1 | Acetonitrile | 110 | 12 | 50 |

| 5 | 1 | DMF | 110 | 12 | 80 |

| 6 | 1 | DMSO | 110 | 12 | 99 |

| Data sourced from a study on a Cobalt(II) complex catalyzed reaction. thieme-connect.com |

Catalytic Approaches in Tetrazole Synthesis

To overcome the limitations of the traditional uncatalyzed cycloaddition, which often requires harsh conditions and faces a high activation barrier, various catalytic systems have been developed. thieme-connect.com These catalysts serve to lower the activation energy, allowing the reaction to proceed under milder conditions with shorter reaction times and higher yields. researchgate.net Catalytic approaches are broadly divided into homogeneous and heterogeneous systems, with a significant recent focus on the development of recoverable and reusable nanocatalysts to align with the principles of green chemistry. rsc.org

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, which allows for high accessibility of catalytic sites and often results in high selectivity and yield. scielo.org.za A variety of homogeneous catalysts have been successfully employed for tetrazole synthesis. These include various metal salts and complexes.

For example, a Cobalt(II) complex with a tetradentate ligand has been shown to be a highly efficient homogeneous catalyst for the [3+2] cycloaddition of sodium azide to various organonitriles, providing excellent yields under mild conditions. thieme-connect.com This represented the first use of cobalt complexes for this transformation under homogeneous conditions. thieme-connect.com Other reported homogeneous systems include copper(II) complexes and various zinc salts, which have proven effective in promoting the reaction. thieme-connect.com

Heterogeneous and Nanocatalytic Systems

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the reaction mixture (often by simple filtration or magnetic decantation) and the potential for recycling and reuse, which is both economically and environmentally beneficial. rsc.org Nanocatalysts, a subset of heterogeneous catalysts, have gained prominence due to their high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. rsc.orgresearchgate.net

A wide array of transition metal nanoparticles, often supported on stable matrices, have been developed for tetrazole synthesis. Magnetic nanoparticles, particularly those based on iron oxide (Fe3O4), are especially popular as catalyst supports because they allow for easy recovery of the catalyst using an external magnet. researchgate.netresearchgate.net

Pd/Co Catalysts: Bimetallic nanoparticles can exhibit synergistic effects, enhancing catalytic activity. A novel magnetic nanocatalyst consisting of cobalt and nickel nanoparticles on mesoporous silica (B1680970) hollow spheres (Co–Ni/Fe3O4@MMSHS) has been fabricated. researchgate.net This catalyst demonstrated high efficiency in the synthesis of tetrazoles from aromatic nitriles and sodium azide, achieving excellent yields in very short reaction times. researchgate.net Similarly, palladium complexes immobilized on magnetic nanoparticles, such as Fe3O4@SiO2-LY-C-D-Pd, have shown exceptional performance in synthesizing 1H-tetrazole derivatives.

Fe3O4-based Catalysts: Magnetite (Fe3O4) nanoparticles are a versatile platform for creating robust heterogeneous catalysts. They have been functionalized with various catalytic species, including copper and palladium. For instance, a Cu(II) complex anchored to silica-coated Fe3O4 nanoparticles has been used as an eco-friendly, reusable catalyst for synthesizing both 1- and 5-substituted 1H-tetrazoles in water. researchgate.net Another example is a palladium complex immobilized on TiFe2O4 magnetic nanoparticles, which proved to be a highly efficient and reusable catalyst for the [3+2] cycloaddition.

Table 2: Examples of Heterogeneous Nanoparticle Catalysts in Tetrazole Synthesis

| Catalyst | Type | Support | Key Features | Reference |

| Co–Ni/Fe3O4@MMSHS | Bimetallic (Co/Ni) | Magnetic Mesoporous Silica | High activity, short reaction times (8-44 min), excellent recyclability. | researchgate.net |

| Fe3O4@SiO2-Im(Br)-SB-Cu(II) | Copper Complex | Magnetic Silica | Eco-friendly (water solvent), reusable, effective at 40 °C. | researchgate.net |

| TiFe2O4@n-Pr@QDA-Pd | Palladium Complex | Magnetic Titania/Iron Oxide | High efficiency, notable selectivity, impressive reusability. | |

| Fe3O4@SiO2-LY-C-D-Pd | Palladium Complex | Magnetic Silica | High yields, eco-friendly conditions, reusable without loss of efficiency. |

Solid acid catalysts offer a safer and more environmentally friendly alternative to traditional soluble acids like hydrazoic acid, which is highly toxic and explosive. These solid acids are typically non-corrosive, easy to handle, and recyclable.

Nano-TiCl4.SiO2: Nano-silica supported titanium tetrachloride (nano-TiCl4.SiO2) has been identified as an extremely efficient, solid Lewis acid catalyst for preparing 5-substituted 1H-tetrazole derivatives. The catalyst is prepared from the reaction of nano-SiO2 with TiCl4 and is effective in promoting the cycloaddition between nitriles and sodium azide in refluxing DMF. rsc.org This heterogeneous catalyst is easily recovered by filtration and can be reused multiple times without a significant drop in activity, highlighting its practical utility.

Silica Sulfuric Acid: Silica sulfuric acid (SSA) is another effective and reusable solid acid catalyst. It has been successfully used for the [3+2] cycloaddition of various nitriles with sodium azide in DMF, affording 5-substituted 1H-tetrazoles in high yields (72%–95%). The protocol is noted for its high conversion rates, operational simplicity, and cost-effectiveness, presenting a practical alternative to existing methods.

Organocatalytic and Biocatalytic Systems (e.g., L-Proline)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a more environmentally benign alternative to metal-based catalysts. researchgate.net L-proline, a naturally occurring amino acid, has been identified as an efficient organocatalyst for the synthesis of 5-substituted 1H-tetrazoles. researchgate.netthieme-connect.comorganic-chemistry.org This method involves the [3+2] cycloaddition of nitriles with sodium azide. organic-chemistry.org The use of L-proline offers several advantages, including being cost-effective, environmentally friendly, and providing excellent yields with a simple experimental procedure and short reaction times. thieme-connect.comorganic-chemistry.org The protocol is applicable to a broad range of substrates, including both aliphatic and aryl nitriles. thieme-connect.comorganic-chemistry.org The catalytic action of L-proline is attributed to its ability to act as a Brønsted acid, activating the nitrile for the cycloaddition reaction. researchgate.netresearchgate.net

While the use of biocatalytic systems for the synthesis of 5-(2-Methoxyphenyl)-1H-tetrazole is not extensively documented, the broader field of biocatalysis is gaining traction for the synthesis of complex molecules. escholarship.org Enzymes offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry. escholarship.org For instance, enzymes have been used to generate reactive intermediates like ortho-quinone methides, showcasing their potential in complex synthetic sequences. escholarship.org The application of specific enzymes for the direct synthesis of tetrazoles from nitriles is an area ripe for exploration.

Green Chemistry Principles in Tetrazole Synthesis (e.g., Aqueous Media, Microwave Assistance)

Green chemistry principles are increasingly being integrated into the synthesis of tetrazoles to minimize environmental impact. jchr.org Key strategies include the use of aqueous media and microwave assistance. scielo.org.mxmdpi.com

Aqueous Media: Water is an ideal solvent for green synthesis due to its non-toxic, inexpensive, and non-flammable nature. mdpi.com The synthesis of 1,5-disubstituted tetrazoles has been successfully demonstrated in water, sometimes with the aid of surfactants to overcome the poor solubility of organic reactants. mdpi.com

Microwave Assistance: Microwave-assisted synthesis has been shown to significantly accelerate the formation of tetrazoles, often reducing reaction times from hours to minutes and improving yields. scielo.org.mxrsc.org This technique has been successfully applied to the synthesis of various tetrazole derivatives, including those with sulfonamide moieties. nih.gov The combination of a heterogeneous copper-based catalyst with microwave heating in N-methyl-2-pyrrolidone (NMP) has proven effective for the [3+2] cycloaddition of nitriles and sodium azide. rsc.org The use of recoverable and reusable magnetic nanocatalysts further enhances the green credentials of these synthetic methods. rsc.orgnih.gov

| Catalyst System | Green Chemistry Principle | Reaction Time | Yield (%) | Reference |

| L-proline | Organocatalysis | 1-2 hours | up to 96% | organic-chemistry.org |

| Copper (II) Complex | Green Synthesis | Not Specified | High | jchr.org |

| AlFe2O4–MWCNT–TEA–Ni(II) | Recyclable Magnetic Catalyst | Short | 89-98% | rsc.org |

| Heterogeneous Cu-based | Microwave-assisted | 3-30 minutes | High | rsc.org |

| None (in water with surfactant) | Aqueous Media | Overnight | 43-56% | mdpi.com |

| KOH/H2O2 | Microwave-assisted | 9-12 minutes | 79-83% | scielo.org.mx |

Multicomponent Reactions (MCRs) for Diversified Tetrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient and diversity-oriented approach to complex molecules. nih.govacs.org The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example, providing access to α-aminomethyl tetrazoles. nih.govacs.org This reaction typically involves an isocyanide, an oxo component (aldehyde or ketone), an amine, and an azide source. nih.gov The use of cleavable isocyanides in the Ugi tetrazole reaction allows for the synthesis of 5-substituted 1H-tetrazoles. rug.nl

MCRs have also been employed to create novel tetrazole-linked heterocyclic systems. For instance, an azido-Ugi-deprotection sequence followed by an N-acylation–cyclization process can yield tetrazole-linked imidazo[1,5-a]pyridines. acs.org The development of MCRs using tetrazole aldehydes as building blocks further expands the synthetic utility of this approach, allowing for the creation of diverse and complex drug-like molecules. beilstein-journals.org The Passerini three-component reaction (PT-3CR) has also been utilized to synthesize tetrazole building blocks. beilstein-journals.org

Post-Synthetic Derivatization Strategies of this compound

Post-synthetic modification of the this compound core allows for the exploration of a wider chemical space and the fine-tuning of its properties. Key strategies include N-alkylation and functionalization of the methoxyphenyl moiety.

N-Alkylation and Regioisomeric Product Formation (e.g., 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane)

The alkylation of 5-substituted 1H-tetrazoles can lead to the formation of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. rsc.orgmdpi.com The regioselectivity of this reaction is influenced by several factors, including the nature of the electrophile, the solvent, and the reaction temperature. acs.org Generally, N-2 alkylation is favored under kinetic control (lower temperatures), while N-1 alkylation is favored under thermodynamic control (higher temperatures). acs.org The use of mechanochemical conditions has been shown to enhance the selectivity for N-2 regioisomers in the alkylation of tetrazoles with phenacyl halides. acs.orgacs.org

The synthesis of molecules like 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane would involve the N-alkylation of this compound with a suitable difunctional electrophile, such as 1,4-dibromobutane. The reaction conditions would need to be carefully controlled to favor the formation of the N-2, N-2' dialkylated product.

| Alkylation Method | Key Features | Predominant Isomer | Reference |

| Diazotization of Aliphatic Amines | Preferential formation of 2,5-disubstituted tetrazoles. | 2,5-disubstituted | organic-chemistry.org |

| Mechanochemical Conditions | Enhanced selectivity for N-2 regioisomers. | N-2 | acs.orgacs.org |

| With Benzyl Bromide | Formation of both 1,5- and 2,5- isomers. | Mixture | mdpi.com |

Functionalization of the Methoxyphenyl Moiety

The 2-methoxyphenyl group offers several avenues for further functionalization. The methoxy (B1213986) group can be cleaved to reveal a phenol, which can then be subjected to a variety of reactions, such as O-alkylation or esterification. The aromatic ring itself is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The positions of these substitutions will be directed by the existing hydroxyl (after demethylation) and tetrazole substituents. Furthermore, palladium-catalyzed cross-coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds to the phenyl ring, provided a suitable handle like a halide is present.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Single Crystal X-ray Diffraction Analysis

While specific crystallographic data for 5-(2-Methoxyphenyl)-1H-tetrazole is not widely available in published literature, analysis of closely related 5-aryl-1H-tetrazole structures allows for a detailed prediction of its solid-state characteristics.

Single-crystal X-ray diffraction would be the definitive method for determining the precise bond lengths, bond angles, and torsion angles of this compound in its crystalline form. For analogous compounds like 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, a significant dihedral angle is observed between the planes of the phenyl and tetrazole rings, often around 45.7°. researchgate.net This twist is a common feature in 5-substituted tetrazoles and arises from the steric hindrance between the ortho-substituent on the phenyl ring and the tetrazole ring. The bond distances and angles within the tetrazole ring itself are expected to be consistent with those of other tetrazole derivatives. researchgate.net

Table 1: Predicted Crystallographic Data for this compound (Note: Data for the specific compound is not publicly available. The table is a template for expected parameters.)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions. The most significant of these is the hydrogen bond formed between the acidic proton of the tetrazole's N-H group and a nitrogen atom of an adjacent molecule (N-H···N). researchgate.net This interaction is a primary structure-directing force in many tetrazole-containing crystals.

The interplay of the aforementioned intermolecular forces dictates the supramolecular assembly. The strong N-H···N hydrogen bonds typically link molecules into one-dimensional chains or dimeric pairs. researchgate.net These primary structures are then further organized by weaker interactions, such as π-π stacking, to form more complex two-dimensional sheets or three-dimensional networks. nih.govrsc.org The specific arrangement defines the macroscopic properties of the crystal. The study of these synthons is crucial for crystal engineering and designing materials with specific properties. uq.edu.auresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy provides invaluable information about the structure of this compound in solution, confirming the connectivity of atoms and detailing their electronic environments.

The ¹H and ¹³C NMR spectra provide a map of the hydrogen and carbon atoms in the molecule. The acidic proton on the tetrazole ring (N-H) is expected to appear as a very broad signal at a low field (downfield) in the ¹H NMR spectrum, typically above 15 ppm in a solvent like DMSO-d₆, due to its acidic nature and exchange with residual water. researchgate.net The protons on the methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, while the protons on the phenyl ring would appear as a complex multiplet system in the aromatic region.

In the ¹³C NMR spectrum, the carbon atom of the tetrazole ring would resonate at a significantly downfield chemical shift, often in the range of 155-165 ppm. rsc.orgamazonaws.com The carbons of the phenyl ring and the methoxy group would appear at their characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (Note: Specific experimental data may vary based on solvent and conditions.)

| ¹H NMR (in DMSO-d₆) | |

|---|---|

| Chemical Shift (δ) ppm | Assignment |

| >15 (broad s) | N-H (tetrazole) |

| ~7.0-7.8 (m) | Ar-H (phenyl) |

| ~3.8 (s) | -OCH₃ |

| ¹³C NMR (in DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| ~155-165 | C (tetrazole) |

| ~110-160 | Ar-C (phenyl) |

| ~55 | -OCH₃ |

Nitrogen NMR, particularly ¹⁵N NMR, is a powerful tool for directly probing the electronic environment of the four nitrogen atoms within the tetrazole ring. rsc.org Although experimentally more challenging than ¹H or ¹³C NMR, it can distinguish between the different nitrogen environments. The tetrazole ring contains both "pyrrole-type" (-NH-) and "pyridine-type" (-N=) nitrogen atoms, which have distinct chemical shifts. This technique can provide detailed insights into tautomerism and hydrogen bonding in solution. While specific ¹⁵N NMR data for this compound is not readily found, studies on other tetrazoles show distinct signals for each nitrogen, which are sensitive to substitution and solvent effects. researchgate.net

Correlation Spectroscopy (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguously establishing the molecular structure of this compound by mapping out the intricate network of covalent bonds. Techniques such as COSY, HSQC, and HMBC provide detailed information about proton-proton and proton-carbon connectivities. sdsu.eduyoutube.com

COrrelation SpectroscopY (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, the COSY spectrum would be crucial for assigning the protons on the aromatic ring. It would display cross-peaks connecting the signals of adjacent protons (e.g., H3' with H4', H4' with H5', and H5' with H6'), confirming their sequence in the ortho-substituted phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (a one-bond ¹J C-H coupling). youtube.com This technique allows for the definitive assignment of the carbon signals of the methoxyphenyl group. Each protonated aromatic carbon (C3', C4', C5', C6') and the methoxy carbon (-OCH₃) would show a correlation peak to its respective attached proton(s) in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J C-H and ³J C-H). youtube.com This is arguably the most powerful 2D NMR technique for piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected to:

Connect the methoxy group to the aromatic ring, with a cross-peak between the methoxy protons (-OCH₃) and the C2' carbon.

Link the phenyl ring to the tetrazole ring, showing a correlation between the H6' proton and the C5 carbon of the tetrazole.

Confirm the positions of substituents on the aromatic ring through correlations from aromatic protons to neighboring quaternary (non-protonated) carbons, such as from H3' to C1' and C5, and from H6' to C2' and C5.

Together, these correlation experiments provide a comprehensive and unambiguous map of the atomic connectivity, confirming the identity of this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Group Vibrations

The FT-IR spectrum of this compound displays a series of absorption bands that correspond to the specific vibrational modes of its constituent functional groups. Analysis of related tetrazole compounds allows for the confident assignment of these characteristic peaks. researchgate.netpnrjournal.com The key vibrations include the stretching of the N-H bond in the tetrazole ring, C-H bonds of the aromatic ring and methoxy group, the C-O ether linkage, and various stretching and bending modes of the aromatic and tetrazole rings.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Tetrazole) | Stretching | 3000 - 3400 | Medium, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (Methoxy) | Stretching | 2850 - 2960 | Medium |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Medium to Strong |

| Tetrazole Ring | Ring Vibrations (C=N, N=N) | 1340 - 1639 | Variable |

| C-O-C (Ether) | Asymmetric Stretching | 1230 - 1270 | Strong |

| Tetrazole Ring | Ring Vibrations | 900 - 1200 | Variable |

Data based on typical values for functional groups and findings from related tetrazole compounds. researchgate.netpnrjournal.com

Analysis of Hydrogen Bonding Interactions through IR Shifts

In the solid state, 5-substituted-1H-tetrazoles typically engage in strong intermolecular hydrogen bonding. researchgate.netgrowingscience.com X-ray diffraction studies on analogous compounds have shown that these interactions often occur between the acidic proton on the N1 nitrogen of one tetrazole ring and the N4 nitrogen of a neighboring molecule, leading to the formation of stable dimers or extended polymeric chains. exlibrisgroup.com

This hydrogen bonding has a distinct and observable effect on the FT-IR spectrum. The N-H stretching vibration is particularly sensitive to this interaction.

In the solid state (or concentrated solution): The presence of strong hydrogen bonds weakens the N-H covalent bond, causing its stretching frequency to decrease (a "red shift"). The peak will appear as a broad absorption band, often centered around 3000-3200 cm⁻¹, due to the ensemble of different hydrogen bond lengths and strengths in the sample.

In a dilute solution with a non-polar solvent: In a non-interacting solvent, the intermolecular hydrogen bonds are disrupted, and the molecule exists primarily as a monomer. The N-H stretching vibration will consequently appear at a higher wavenumber, typically as a sharper peak closer to 3400 cm⁻¹.

The magnitude of this shift between the bonded and non-bonded states provides a qualitative measure of the strength of the hydrogen bonding interactions within the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound by providing an extremely precise measurement of its mass-to-charge ratio (m/z). This technique can distinguish between molecules with the same nominal mass but different elemental formulas. researchgate.net

For this compound, the molecular formula is C₈H₈N₄O. HRMS analysis would be used to experimentally measure the mass of the protonated molecule, [M+H]⁺, and compare it to the theoretically calculated exact mass. An experimental result that matches the theoretical mass to within a very small tolerance (typically less than 5 parts per million, ppm) provides high confidence in the assigned molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈N₄O |

| Calculated Monoisotopic Mass ([M]) | 176.0698 u |

| Calculated Exact Mass of Ion ([M+H]⁺) | 177.0776 u |

| Typical Experimental HRMS Result ([M+H]⁺) | 177.077x u (within 5 ppm error) |

Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns. For 5-substituted 1H-tetrazoles, a common fragmentation pathway involves the loss of a molecule of nitrogen (N₂, 28 u) or hydrazoic acid (HN₃, 43 u) from the tetrazole ring, providing additional structural confirmation.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT methods are employed to investigate the electronic structure and properties of molecules by calculating the electron density. For the analysis of 5-(2-Methoxyphenyl)-1H-tetrazole and its analogues, DFT provides critical insights into their stability, reactivity, and electronic behavior.

The first step in any DFT study is the geometry optimization of the molecule, which involves finding the lowest energy arrangement of its atoms. This process provides crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure. The energetic profile, including the total energy of the optimized structure, is also determined, which is indicative of the molecule's stability.

For a related compound, 5-(4-chlorophenyl)-1H-tetrazole, a full geometry optimization was performed, and its optimized structural parameters were determined. It is expected that this compound would exhibit similar planarity between the phenyl and tetrazole rings, although the ortho-methoxy group might induce some steric hindrance, potentially leading to a slight twist in the dihedral angle between the two rings.

Table 1: Selected Optimized Geometrical Parameters for 5-(4-chlorophenyl)-1H-tetrazole

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.745 | |

| C-C (phenyl) | 1.388 - 1.395 | 118.9 - 120.6 |

| C-C (phenyl-tetrazole) | 1.478 | |

| C-N (tetrazole) | 1.328 - 1.355 | 105.8 - 111.3 |

| N-N (tetrazole) | 1.303 - 1.355 | 105.8 - 111.3 |

| C-N-N (tetrazole) | 105.8 - 111.3 | |

| N-N-N (tetrazole) | 105.8 - 111.3 |

Data sourced from a computational study on 5-(4-chlorophenyl)-1H-tetrazole.

The electronic structure of a molecule governs its chemical behavior. DFT calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Energies and Global Reactivity Descriptors for 5-(4-chlorophenyl)-1H-tetrazole

| Parameter | Value |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -1.34 |

| Energy Gap (ΔE) (eV) | 5.55 |

| Electronegativity (χ) (eV) | 4.115 |

| Chemical Hardness (η) (eV) | 2.775 |

| Global Electrophilicity Index (ω) (eV) | 3.05 |

Data sourced from a computational study on 5-(4-chlorophenyl)-1H-tetrazole.

For this compound, the presence of the electron-donating methoxy (B1213986) group is expected to raise the HOMO energy level compared to the chloro-substituted analogue, likely resulting in a smaller HOMO-LUMO gap and thus, potentially higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or deficient in electrons. Red-colored regions in an MEP map indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atom of the methoxy group, highlighting these as potential sites for electrophilic interaction. The hydrogen atoms, particularly the one attached to the tetrazole ring, would exhibit a positive potential.

Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the charge distribution at the atomic level. Fukui functions are local reactivity descriptors derived from DFT that help in predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Mulliken Atomic Charges for Selected Atoms of 5-(4-chlorophenyl)-1H-tetrazole

| Atom | Charge (a.u.) |

| Cl | -0.04 |

| C (attached to Cl) | 0.09 |

| C (phenyl-tetrazole) | -0.12 |

| N (tetrazole) | -0.15 to -0.25 |

| H (on tetrazole) | 0.35 |

Data sourced from a computational study on 5-(4-chlorophenyl)-1H-tetrazole.

In this compound, the oxygen of the methoxy group is expected to have a significant negative Mulliken charge, while the attached carbon and hydrogen atoms would be more positive. The Fukui functions would likely indicate the nitrogen atoms of the tetrazole ring as the primary sites for electrophilic attack.

Quantum Chemical Studies on Reaction Mechanisms

Transition State Characterization

While specific studies detailing the transition state for the synthesis of this compound are not extensively documented in publicly available literature, the general mechanism for the formation of 5-substituted 1H-tetrazoles from nitriles and azides is well-understood through computational models. The key step is the [3+2] cycloaddition. Theoretical calculations, typically employing Density Functional Theory (DFT), are used to model the geometry of the transition state. These calculations help in understanding the bond-forming and bond-breaking processes that occur simultaneously as the azide (B81097) anion attacks the nitrile carbon. For related heterocyclic systems, DFT calculations at levels like B3LYP/6-311++G(d,p) have been successfully used to compute the structural parameters of the transition state, which are then correlated with experimental data. mdpi.com

Reaction Pathway Elucidation

The most common and widely studied reaction pathway for the synthesis of 5-substituted 1H-tetrazoles is the catalyzed cycloaddition of nitriles with an azide source, often sodium azide. nih.govscielo.org.za The reaction is typically performed in a solvent like DMF. scielo.org.zasoran.edu.iq

The proposed reaction pathway generally involves the following steps researchgate.net:

Activation of the Nitrile: A catalyst, often a Lewis acid like a Zn(II) salt or a solid acid catalyst, coordinates to the nitrogen atom of the nitrile group (in this case, 2-methoxybenzonitrile). This coordination polarizes the carbon-nitrogen triple bond, making the carbon atom more electrophilic.

Nucleophilic Attack: The azide ion (N₃⁻) acts as the nucleophile and attacks the electrophilic carbon atom of the activated nitrile.

Cyclization: This attack leads to the formation of a linear intermediate which rapidly undergoes an intramolecular cyclization to form the tetrazole ring.

Protonation: The final step involves protonation of the tetrazole ring, typically during aqueous workup, to yield the 1H-tetrazole product.

This pathway represents an efficient one-pot method for generating a wide array of 5-substituted 1H-tetrazole derivatives. researchgate.net

Activation Energy Calculations

Activation energy (Ea) is a critical parameter derived from computational studies that determines the feasibility and rate of a reaction. DFT calculations are employed to map the potential energy surface of the reaction, locating the transition state and calculating its energy relative to the reactants. A lower activation energy implies a faster reaction rate. For the synthesis of energetic materials based on tetrazoles, thermodynamic properties such as entropy, enthalpy, and Gibbs free energy are calculated using DFT to assess their stability and performance. nih.gov While specific activation energy values for the synthesis of this compound are not readily found, studies on similar heterocyclic syntheses provide a framework for such calculations. mdpi.com The choice of catalyst and solvent can significantly influence the activation energy, a phenomenon that can be modeled and predicted using these theoretical methods. scielo.org.za

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uobaghdad.edu.iq It is widely used in drug design to understand how a ligand, such as a tetrazole derivative, might interact with a biological target, typically a protein or enzyme. The binding affinity, often expressed as a binding energy (in kcal/mol) or a docking score, indicates the strength of the interaction.

While specific docking studies for this compound are limited, extensive research has been conducted on structurally similar tetrazole derivatives, including other methoxyphenyl isomers. These studies reveal the potential of the tetrazole scaffold to interact with various important biological targets. The tetrazole ring is often used as a bioisostere for a carboxylic acid group in drug design. rug.nlacs.org

For instance, a dimethoxyphenyl tetrazole derivative showed a binding energy of -6.8687 kcal/mol with the CSNK2A1 receptor, suggesting its potential as an antitumor agent. nih.gov Other studies have investigated tetrazole derivatives as inhibitors for targets like DNA gyrase and various cancer-related proteins such as caspase-3, NF-KAPPA-B, and p53. nih.govuobaghdad.edu.iq The interactions typically involve hydrogen bonds with the nitrogen atoms of the tetrazole ring and hydrophobic interactions with the substituted phenyl ring. nih.gov

The table below summarizes findings from molecular docking studies on various tetrazole derivatives that are structurally related to this compound, highlighting their potential biological targets and binding affinities.

| Tetrazole Derivative | Biological Target | Binding Affinity / Docking Score (kcal/mol) | Potential Application |

|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | CSNK2A1 Receptor | -6.8687 | Anticancer (Epidermoid Carcinoma) nih.gov |

| 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamide | TP53 | -11.8 kJ/mol (~ -2.82 kcal/mol) | Anticancer nih.govresearchgate.net |

| 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamide | NF-KAPPA-B | -10.9 kJ/mol (~ -2.60 kcal/mol) | Anticancer nih.govresearchgate.net |

| 2,2'-(5,5'–(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2-chlorophenyl) acetamide | Caspase-3 | -10.0 kJ/mol (~ -2.39 kcal/mol) | Anticancer nih.govresearchgate.net |

| 6-(4-(1H-tetrazol-1-yl) phenyl)-4-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | DNA Gyrase | -6.685 | Antibacterial uobaghdad.edu.iq |

| A novel tetrazole derivative (2b) | 4OR7 protein (K. pneumonia dihydrofolate reductase) | -7.8 | Antibacterial nih.gov |

Reactivity and Mechanistic Studies

Thermal Decomposition Pathways and Kinetics of 5-(2-Methoxyphenyl)-1H-tetrazole Analogues

The thermal stability of tetrazoles is a critical parameter, particularly for their application as high-temperature blowing agents or energetic materials. google.com The decomposition process is typically initiated by the cleavage of the tetrazole ring, a reaction highly sensitive to the nature of the substituents attached to the ring and the surrounding environmental conditions. researchgate.net

Influence of Substituents on Decomposition Stability

The stability of the tetrazole ring is significantly influenced by the electronic properties of its substituents. For 5-phenyltetrazole analogues, substituents on the phenyl ring can alter the electron density distribution within the heterocyclic system, thereby affecting the strength of the nitrogen-nitrogen bonds.

Investigations into the thermal behavior of substituted tetrazoles have shown that the decomposition process often begins with the cleavage of the tetrazole fragment. researchgate.net Statistical modeling of the decomposition temperature (Tdec) for a diverse set of tetrazoles suggests that a lower bond order between the N2 and N3 atoms of the ring correlates with a greater propensity for decomposition. nih.gov This indicates that the rate-determining step for many 1,5-disubstituted tetrazoles is the breakage of the N2–N3 bond. nih.gov

The electronic nature of the substituent plays a crucial role. A comparison of various substituted 5-phenyltetrazoles used as blowing agents reveals differences in their decomposition temperatures. Generally, the introduction of substituents can alter the thermal stability compared to the parent 5-phenyltetrazole. For instance, studies on other heterocyclic systems like anthracene (B1667546) have demonstrated a clear relationship between the electronic effect of a substituent and thermal stability; stronger electron-withdrawing or electron-donating effects can lead to faster thermal dissociation kinetics. rsc.org In the context of tetrazoles, the stability of pyrazolyltetrazoles has been observed to decrease as the electronegativity of the pyrazole (B372694) substituent increases. researchgate.net Conversely, substituents capable of forming strong intermolecular interactions, such as the hydroxyl group in diaminotetrazolium salts, can enhance stability through favorable electrostatic interactions. nih.gov

| Compound | Decomposition Temperature (°C) | Key Observation |

|---|---|---|

| 5-Phenyltetrazole | ~245-265 | Baseline compound used in high-temperature applications. google.com |

| 1-(1-Nitro-1H-pyrazol-3-yl)-1H-tetrazole | 146-185 | Decomposition begins with the tetrazole fragment; stability decreases with more electronegative substituents. researchgate.net |

| 5-Amino-1H-tetrazole (5AT) | ~200 | Thermal decomposition is mainly an endothermic process. mdpi.com |

| N-Substituted 5-Phenyltetrazoles | Varies | Decomposition temperatures are substituent-dependent, designed for specific polymer processing ranges. google.com |

Role of Environmental Factors (Temperature, Solvent, Catalysts) on Reaction Rates

Environmental factors are paramount in controlling the kinetics of tetrazole decomposition.

Temperature: Temperature is the primary driver for thermal decomposition, providing the necessary activation energy to initiate ring cleavage. Decomposition temperatures are typically measured using techniques like Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), where a sample is heated at a constant rate. nih.gov For example, DSC analysis of 1-(1-Nitro-1H-pyrazol-3-yl)-1H-tetrazole shows decomposition occurring in the 146-185°С range. researchgate.net The decomposition reaction in the condensed phase is known to control the burning rate of these energetic compounds. researchgate.net

Solvent: While solvents are fundamental in solution-phase chemistry, their effect on the thermal decomposition of tetrazoles can be complex. In many high-temperature applications, the decomposition occurs in a polymer melt or condensed phase where solvent effects are minimal. google.com However, in catalytic synthesis processes that produce tetrazoles, the choice of solvent is critical. For the synthesis of 5-substituted 1H-tetrazoles via cycloaddition, high-boiling point polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) have been found to be most effective, often requiring temperatures above 100 °C, which indicates the stability of the formed tetrazole product under these conditions. acs.org

Catalysts: Catalysts are not typically employed to promote the thermal decomposition of tetrazoles, as this process is usually initiated by heat alone. However, catalysts are extensively used for the synthesis of tetrazole derivatives. nih.govrsc.org A variety of homogeneous and heterogeneous catalysts, including cobalt complexes and various nanomaterials, have been developed to facilitate the [3+2] cycloaddition reaction between nitriles and azides to form the tetrazole ring. acs.orgnih.gov The efficiency of these catalytic systems often depends on the reaction temperature and solvent, underscoring the interplay of these factors. acs.org

Photochemical Reactivity of Tetrazole Derivatives

Tetrazoles exhibit a rich and varied photochemistry, providing pathways to reactive intermediates and novel molecular structures that are often inaccessible through thermal routes. nih.gov

Photolysis Mechanisms and Fragmentation Patterns

The photolysis of tetrazoles typically involves the absorption of UV light, leading to an electronically excited state that undergoes fragmentation, primarily through the extrusion of molecular nitrogen (N₂). nih.govresearchgate.net The specific fragmentation pattern depends heavily on the substitution pattern of the tetrazole ring.

Upon irradiation, several photo-cleavage pathways are possible:

Cleavage of C(5)-N(1) and N(3)-N(4) bonds: This pathway is observed in the photolysis of 5-alkoxy-1-phenyltetrazoles, yielding an alkylcyanate and phenylazide. nih.gov

Cleavage of N(1)-N(2) and N(3)-N(4) bonds: This fragmentation route leads to the photo-elimination of N₂ and the formation of diazirine derivatives. nih.gov

N₂ Extrusion to form Nitrilimines: The photolysis of 2,5-disubstituted tetrazoles can generate highly reactive nitrile imine intermediates. researchgate.net

Simultaneous Extrusion of N₂ and another small molecule: In the case of 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-thiones, photolysis leads to the formation of carbodiimides through the extrusion of both N₂ and sulfur. nih.gov

The photolysis of 5-allyloxy-tetrazoles results in the elimination of N₂ and subsequent intramolecular cyclization to form 1,3-oxazines as the exclusive primary photochemical product. researchgate.netulisboa.pt Similarly, the photolysis of 2-phenyltetrazole in benzene (B151609) yields phenylcyanamide (B1618024) and the phenylhydrazone of o-aminobenzoyl cyanide. rsc.org

| Tetrazole Derivative | Key Photoproducts | Fragmentation Pathway | Reference |

|---|---|---|---|

| Unsubstituted Tetrazole | Nitrilimine, Diazomethane, Carbodiimide, Cyanamide | N₂ extrusion and ring fragmentation | nih.gov |

| 5-Allyloxy-1-aryl-tetrazoles | 1,3-Oxazines | N₂ elimination followed by cyclization | nih.govresearchgate.net |

| 5-Alkoxy-1-phenyltetrazoles | Alkylcyanate, Phenylazide | Cleavage of C(5)-N(1) and N(3)-N(4) bonds | nih.gov |

| 2-Phenyltetrazole | Phenylcyanamide, Phenylhydrazone of o-aminobenzoyl cyanide | Ring fragmentation | rsc.org |

| 1,4-disubstituted-tetrazol-5-thiones | Carbodiimides | Extrusion of N₂ and Sulfur | nih.gov |

Intersystem Crossing (ISC) Efficiencies and Excited State Dynamics

Following the absorption of a photon, the excited molecule can exist in a singlet state (S₁) or, through a process called Intersystem Crossing (ISC), convert to a triplet state (T₁). youtube.com ISC is a non-radiative process involving a change in the molecule's spin multiplicity. youtube.com This process is crucial in the photochemistry of many compounds, as the resulting triplet state is often longer-lived and can exhibit different reactivity compared to the singlet state.

For disubstituted tetrazoles, computational studies have mapped the minimum energy profiles for photolysis and evaluated ISC efficiencies. researchgate.net The transition from the initially excited singlet state to a triplet state is a key step. Two types of ISC transitions are typically considered: ¹ππ* → ³nπ* and ¹ππ* → ³ππ. The rates of these transitions often follow the El-Sayed rule, which states that ISC is more efficient between states of different orbital types (e.g., n,π and π,π*). researchgate.net

Reactivity in Catalytic Cycles

While many chemical compounds act as substrates that are transformed within a catalytic cycle, tetrazole derivatives, including analogues of this compound, more commonly feature as the catalysts themselves or as the final products of a catalytic reaction. acs.orgmdpi.com Their unique structural and electronic properties make them well-suited for these roles.

The tetrazole ring possesses several features that are beneficial for catalysis:

Acidity: The N-H proton on the tetrazole ring is acidic, with a pKa value comparable to that of carboxylic acids. nih.gov This allows tetrazoles to act as proton donors or participate in hydrogen bonding, which is crucial in many organocatalytic reactions.

Coordination Sites: The four nitrogen atoms of the ring are Lewis basic sites that can coordinate to metal centers, making tetrazole derivatives effective ligands in coordination chemistry and metal-catalyzed reactions. acs.org

Metabolic Stability: The tetrazole ring is often used as a bioisostere for the carboxylic acid group in medicinal chemistry because it is generally resistant to metabolic degradation. nih.govacs.org

Recent research has highlighted the use of tetrazole derivatives as highly effective catalysts. For example, chitosan (B1678972) polymers functionalized with tetrazole moieties have demonstrated high catalytic activity in aldol (B89426) condensations, a key carbon-carbon bond-forming reaction, achieving nearly complete conversion in a short time in aqueous media. mdpi.com

Furthermore, the synthesis of 5-substituted-1H-tetrazoles is frequently accomplished through catalytic [3+2] cycloaddition reactions. acs.orgresearchgate.net Nanomaterials and metal complexes, such as those involving Cobalt(II), have been shown to efficiently catalyze the reaction between organonitriles and sodium azide (B81097) to produce a wide array of tetrazole derivatives. acs.orgnih.gov In these processes, the tetrazole is the stable product of the catalytic cycle, not a reactive intermediate.

Role as a Ligand in Organometallic Catalysis

The tetrazole ring system is well-established in coordination chemistry, capable of binding to metal ions in various modes, which allows for the construction of diverse metal-organic frameworks (MOFs) and coordination polymers. nih.gov The lone pairs of electrons on the nitrogen atoms of the tetrazole ring are readily available for forming coordinate bonds with metal centers. nih.gov

While extensive research on the specific catalytic applications of organometallic complexes featuring this compound as a ligand is not widely documented in publicly available literature, its potential can be inferred from the behavior of structurally similar tetrazole derivatives. For instance, 5-substituted-1H-tetrazoles are recognized for their role as ligands in coordination chemistry, where they contribute to the formation of stable metal complexes. nih.gov These complexes can exhibit catalytic activity in various organic transformations.

The synthesis of ditetrazolyl chelate ligands derived from this compound has been reported, highlighting its utility in forming structures that can coordinate with metal ions. nih.gov Such chelation can enhance the stability and modulate the reactivity of the metallic center, which is a key principle in the design of organometallic catalysts. The 2-methoxyphenyl group may also influence the steric and electronic environment of the metal center, potentially impacting the selectivity and efficiency of a catalytic process.

The general ability of tetrazoles to act as ligands is exemplified by the use of 5-(2-pyridyl)tetrazole and its N-oxide derivative in forming molybdenum-based catalysts for epoxidation reactions. mdpi.com This underscores the potential of the tetrazole scaffold, and by extension this compound, in the development of novel catalysts for a range of chemical transformations.

Nucleophilic Catalysis (e.g., in Oligonucleotide Synthesis)

In the realm of synthetic organic chemistry, tetrazoles, and specifically 1H-tetrazole, play a critical role as activators in the phosphoramidite (B1245037) method of oligonucleotide synthesis. This process relies on the stepwise addition of nucleotide units to a growing chain on a solid support. The key step is the coupling of a phosphoramidite monomer to the free 5'-hydroxyl group of the growing oligonucleotide.

This coupling reaction requires an activator, and 1H-tetrazole and its derivatives have been widely used for this purpose. The mechanism of activation involves a two-step process. glenresearch.com First, the acidic proton of the tetrazole protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. Subsequently, the tetrazolide anion acts as a nucleophile, displacing the diisopropylamine (B44863) to form a highly reactive tetrazolyl-phosphoramidite intermediate. glenresearch.comnih.gov This intermediate is then readily attacked by the 5'-hydroxyl group of the growing oligonucleotide chain, forming the desired phosphite (B83602) triester linkage. glenresearch.com

While specific studies detailing the use of this compound as a nucleophilic catalyst in oligonucleotide synthesis are not prevalent, the reactivity can be extrapolated from studies on other 5-substituted tetrazoles. The electronic nature of the substituent at the 5-position can influence the acidity (pKa) of the tetrazole and the nucleophilicity of the corresponding anion, thereby affecting the rate and efficiency of the coupling reaction. For instance, aryl-substituted 5-phenyl-1H-tetrazoles bearing electron-withdrawing groups, such as 5-(4-nitrophenyl)-1H-tetrazole, are known to be efficient activators due to their lower pKa values, which facilitate the initial protonation step. umich.edugoogle.com

The table below compares various activators used in oligonucleotide synthesis, highlighting the importance of the tetrazole scaffold.

| Activator | pKa | Key Features |

| 1H-Tetrazole | 4.9 | Standard, widely used activator. glenresearch.com |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | More acidic and more soluble than 1H-tetrazole, popular for RNA synthesis. glenresearch.com |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.0 | More acidic than ETT, ideal for RNA synthesis with sterically hindered monomers. glenresearch.com |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic but more nucleophilic than 1H-tetrazole, highly soluble. glenresearch.com |

| 5-(4-Nitrophenyl)-1H-tetrazole | ~3.7 | Highly efficient activator due to its low pKa. umich.edugoogle.com |

Given this trend, it can be inferred that the 2-methoxyphenyl group in this compound would modulate its acidity and nucleophilicity, thus influencing its effectiveness as an activator in oligonucleotide synthesis.

Coordination Chemistry and Applications in Metal Organic Frameworks

5-(2-Methoxyphenyl)-1H-tetrazole as a Versatile Ligand for Metal Ions

The utility of this compound in coordination chemistry stems from the versatile binding capabilities of the tetrazole ring. Tetrazole-based ligands are known for their ability to coordinate with a wide range of metal ions, leading to the formation of diverse and structurally interesting metal complexes. rsc.org The presence of four nitrogen atoms in the heterocyclic ring allows for multiple coordination modes, making these compounds valuable components in the synthesis of new materials. rsc.org

Chelation Modes and Binding Preferences

The tetrazole moiety, particularly in its deprotonated (tetrazolate) form, can coordinate to metal centers in several ways. Generally, 5-substituted-1H-tetrazoles can act as monodentate, bidentate, or bridging ligands. The specific coordination mode is often influenced by the nature of the metal ion, the reaction conditions, and the steric and electronic effects of the substituent at the C5 position. rsc.orgrsc.org

While specific studies on the chelation of this compound are limited, it is plausible that the methoxy (B1213986) group's oxygen atom could participate in coordination, leading to a bidentate chelation mode involving one of the tetrazole nitrogens and the ether oxygen. However, coordination primarily through the tetrazole nitrogen atoms remains the more commonly observed binding mode for this class of ligands.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with tetrazole-based ligands is typically achieved through the reaction of a metal salt with the ligand in a suitable solvent, often under hydrothermal or solvothermal conditions. researchgate.netrsc.org While there is a lack of specific literature detailing the synthesis of metal complexes directly with this compound, the synthesis of a derivative provides insight into its reactivity. The sodium salt of this compound has been used as a starting material in the synthesis of 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane. nih.gov This indicates that the deprotonated form of the ligand is readily accessible and can participate in nucleophilic substitution reactions, a common pathway for the formation of coordination complexes.

The structural characterization of such complexes is crucial for understanding their properties. X-ray crystallography is an essential tool for determining the precise molecular structure of these compounds. researchgate.net For example, the crystal structure of 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane revealed that the butyl group connects the second nitrogen atoms of the two tetrazole rings. nih.govresearchgate.net This structural information is vital for predicting how the parent ligand might assemble in the presence of metal ions.

Design and Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of 5-substituted tetrazoles to act as bridging ligands makes them excellent candidates for the construction of multidimensional metal-organic frameworks (MOFs) and coordination polymers. rsc.org These materials are of great interest due to their potential applications in gas storage, separation, and catalysis.

Controlling Network Topologies and Dimensionality

The final topology and dimensionality of a MOF or coordination polymer are dictated by the coordination geometry of the metal ion and the connectivity of the organic linker. Tetrazole-based ligands can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. rsc.org

The use of auxiliary ligands can also influence the final structure. For instance, the introduction of N-donor auxiliary ligands can lead to significant changes in the dimensionality of the resulting coordination polymer, from 2D to 3D structures. The choice of metal ion and reaction conditions, such as temperature and solvent, also play a critical role in controlling the self-assembly process and the resulting network topology. rsc.org

Influence of Ligand Substituents on MOF Properties

The properties of a MOF are intrinsically linked to the nature of its constituent organic linkers. The substituent on the tetrazole ring can have a profound impact on the framework's properties. In the case of this compound, the methoxy group can influence the framework in several ways:

Steric Effects: The ortho-methoxy group can impose steric hindrance, affecting the coordination environment around the metal center and influencing the packing of the framework. This can lead to the formation of specific network topologies.

Electronic Effects: The electron-donating nature of the methoxy group can modulate the electronic properties of the ligand, which in turn can affect the properties of the resulting MOF, such as its luminescence or catalytic activity.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, leading to the formation of intermolecular hydrogen bonds that can further stabilize the crystal packing of the framework. nih.govresearchgate.net

Supramolecular Chemistry and Crystal Engineering

Self-Assembly Principles in Designing Crystalline Architectures

The predictable nature of non-covalent interactions allows for the rational design of crystalline architectures with desired properties, a field known as crystal engineering.

Supramolecular synthesis leverages self-assembly processes to construct ordered solid-state structures. nih.gov For 5-substituted-1H-tetrazoles, the formation of robust hydrogen-bonded synthons, such as the N-H···N dimer or catemer, is a key driver of self-assembly. nih.govnih.gov By modifying the substituents on the phenyl ring, it is possible to tune the intermolecular interactions and guide the formation of specific supramolecular architectures. nih.gov

The synthesis of coordination complexes with tetrazole ligands is another facet of supramolecular synthesis. nih.govnih.gov The tetrazole ring can coordinate to metal ions through its nitrogen atoms, leading to the formation of metal-organic frameworks (MOFs) with diverse topologies and potential applications. nih.gov

The conditions under which a compound is crystallized can significantly impact the resulting crystal structure, potentially leading to different polymorphs—crystals with the same chemical composition but different molecular packing. Control over polymorphism is critical as different polymorphs can exhibit distinct physical properties.

Strategies for controlling crystal growth and polymorphism include varying the solvent, temperature, and rate of crystallization. sci-hub.box For instance, slow evaporation of a solution is a common method for obtaining single crystals suitable for X-ray diffraction analysis. sci-hub.boxsdu.dk The choice of solvent can influence which intermolecular interactions are favored, thereby directing the self-assembly towards a particular polymorphic form. mdpi.com Additives can also be used to selectively inhibit the growth of certain crystal faces or to stabilize a desired polymorph. While specific studies on the polymorphism of 5-(2-Methoxyphenyl)-1H-tetrazole are not detailed in the provided results, the general principles of crystal engineering suggest that this compound could exhibit polymorphic behavior.

Research on this compound Remains Limited in Supramolecular Chemistry

Despite the growing interest in the diverse applications of tetrazole derivatives in medicinal chemistry and materials science, detailed research into the supramolecular chemistry and crystal engineering of this compound is not extensively available in published literature. While the foundational principles of supramolecular assembly are well-established for the broader class of tetrazoles, specific studies detailing the supramolecular isomerism and structural diversity of this particular compound are scarce.

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the forces holding the system together are non-covalent. For tetrazole-containing compounds, these interactions typically include hydrogen bonds and π–π stacking, which can lead to the formation of varied and complex architectures such as chains, sheets, and three-dimensional networks.

In related tetrazole derivatives, for instance, the crystal structure of 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole reveals that molecules are linked into chains by N-H···N hydrogen bonds, and these chains are further connected through π–π interactions between the tetrazole rings. researchgate.netnih.govresearchgate.net Similarly, studies on other substituted phenyltetrazoles and their metal complexes demonstrate the versatility of the tetrazole ring in forming predictable hydrogen-bonding patterns and coordinating with metal ions to create intricate supramolecular structures. nih.govacademie-sciences.frrsc.orgrsc.org

The potential for supramolecular isomerism in this compound is significant. This phenomenon occurs when the same chemical compound can form different crystal structures, known as polymorphs, due to variations in the arrangement of molecules in the crystal lattice. These different arrangements can arise from changes in crystallization conditions and can lead to materials with distinct physical properties. However, without specific crystallographic data for this compound, any discussion of its supramolecular isomerism remains speculative.

While commercial suppliers list this compound, and its positional isomers, 5-(3-methoxyphenyl)-1H-tetrazole and 5-(4-methoxyphenyl)-1H-tetrazole, are also known, a comprehensive, comparative study of their crystal structures and supramolecular behavior has yet to be reported. tcichemicals.comnih.gov Such a study would be invaluable in elucidating the subtle effects of substituent position on the resulting supramolecular architecture.

Biological Activity and Mechanistic Pharmacology

5-(2-Methoxyphenyl)-1H-tetrazole as a Carboxylic Acid Bioisostere

The tetrazole ring system is a well-established bioisostere for the carboxylic acid functional group, a common feature in many biologically active molecules. This bioisosteric relationship is a cornerstone of its pharmacological potential, offering a way to modulate a compound's properties while retaining its intended biological activity.

The rationale for using a 5-substituted-1H-tetrazole, such as this compound, as a surrogate for a carboxylic acid lies in their striking structural and electronic resemblance. The tetrazole ring is a planar, aromatic system with a pKa value that is comparable to that of a carboxylic acid, typically in the range of 4.5 to 5.0. thieme-connect.comsci-hub.rednih.gov This means that at physiological pH, the tetrazole ring, like a carboxylic acid, will exist predominantly in its deprotonated, anionic form. This shared acidity and charge are crucial for mimicking the electrostatic interactions that a carboxylic acid would make with its biological target.

Furthermore, the nitrogen-rich tetrazole ring possesses a delocalized electron system, which contributes to its planarity and allows it to occupy a similar three-dimensional space as a carboxylate group. sci-hub.rednih.gov The arrangement of nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the carbonyl and hydroxyl oxygens of a carboxylic acid.

The structural and electronic mimicry of the tetrazole ring has significant implications for how a molecule like this compound interacts with biological targets such as receptors and enzymes. By replacing a carboxylic acid group with a tetrazole, medicinal chemists can often preserve or even enhance the binding affinity of a drug candidate. This is because the tetrazole can engage in similar ionic and hydrogen bonding interactions with amino acid residues in the active site of a protein.

Moreover, the tetrazole ring can offer advantages over a carboxylic acid group. It is generally more metabolically stable, being less susceptible to enzymatic degradation. thieme-connect.com This can lead to improved pharmacokinetic properties, such as a longer half-life in the body. The increased lipophilicity of the tetrazole moiety compared to a carboxylate can also enhance membrane permeability, potentially leading to better absorption and distribution. nih.gov

Molecular Mechanisms of Biological Action

The biological effects of this compound and related compounds stem from their ability to interact with and modulate the function of specific biological macromolecules. Research has pointed towards its potential to interfere with crucial cellular processes through interactions with enzymes and other key proteins.

The tetrazole scaffold has been incorporated into a wide array of compounds designed to inhibit various enzymes and bind to different receptors. The specific substitution at the 5-position of the tetrazole ring, in this case, the 2-methoxyphenyl group, plays a critical role in determining the compound's selectivity and potency for its biological targets.

Recent studies have identified tetrazole-containing compounds as a new class of inhibitors for DNA methyltransferase 1 (DNMT1). nih.gov DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns, and its dysregulation is implicated in various diseases, including cancer. nih.govnih.gov The inhibition of DNMT1 can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation.

A significant area of research for tetrazole derivatives has been their ability to inhibit tubulin polymerization. rsc.orgmdpi.commdpi.comnih.govresearchgate.netnih.gov Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.